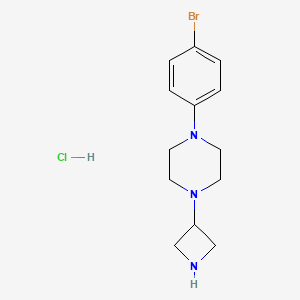
1-(Azetidin-3-YL)-4-(4-bromophenyl)piperazine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-3-yl)-4-(4-bromophenyl)piperazine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an azetidine ring, a bromophenyl group, and a piperazine moiety, making it a versatile molecule for diverse applications.
Vorbereitungsmethoden
The synthesis of 1-(Azetidin-3-yl)-4-(4-bromophenyl)piperazine hydrochloride typically involves multiple steps, starting with the preparation of the azetidine and piperazine intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
1-(Azetidin-3-yl)-4-(4-bromophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-3-yl)-4-(4-bromophenyl)piperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Azetidin-3-yl)-4-(4-bromophenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(Azetidin-3-yl)-4-(4-bromophenyl)piperazine hydrochloride can be compared with other similar compounds, such as:
- 1-(Azetidin-3-yl)-4-(4-chlorophenyl)piperazine hydrochloride
- 1-(Azetidin-3-yl)-4-(4-fluorophenyl)piperazine hydrochloride
These compounds share similar structures but differ in the substituents on the phenyl ring. The unique properties of 1-(Azetidin-3-yl)-4-(4-bromophenyl)piperazine hydrochloride, such as its specific reactivity and biological activity, make it distinct from its analogs.
Eigenschaften
Molekularformel |
C13H19BrClN3 |
|---|---|
Molekulargewicht |
332.67 g/mol |
IUPAC-Name |
1-(azetidin-3-yl)-4-(4-bromophenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C13H18BrN3.ClH/c14-11-1-3-12(4-2-11)16-5-7-17(8-6-16)13-9-15-10-13;/h1-4,13,15H,5-10H2;1H |
InChI-Schlüssel |
IWPNGVSANXHJNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2CNC2)C3=CC=C(C=C3)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


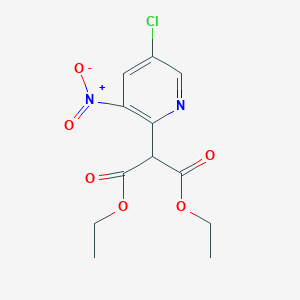
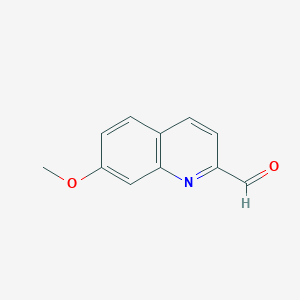
![2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine](/img/structure/B13981817.png)
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B13981819.png)
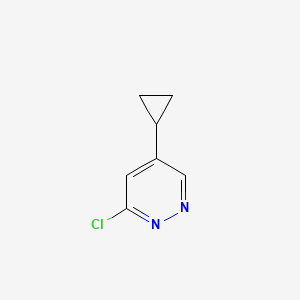

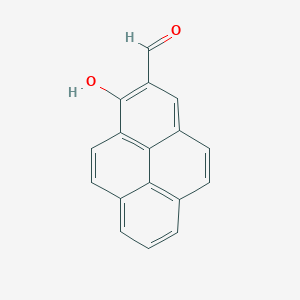

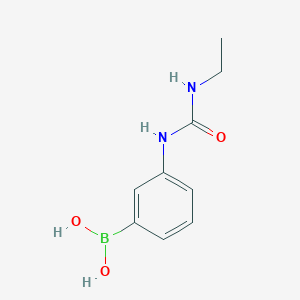
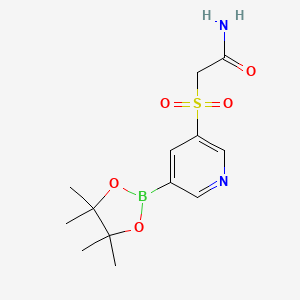
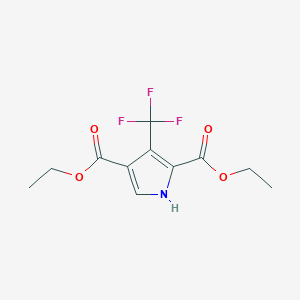


![Spiro[cyclohexane-1,3'-indolin]-4-ol](/img/structure/B13981876.png)
